molecular formula C14H20ClF2N3O B2578057 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride CAS No. 2309774-90-9

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride

Cat. No.: B2578057
CAS No.: 2309774-90-9
M. Wt: 319.78
InChI Key: LGHUZBMQABXCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride is a synthetic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, a common structural motif in many bioactive molecules, and is characterized by the presence of both amino and difluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorophenylboronic acid or a difluorophenyl halide.

    Formation of the Carboxamide: The carboxamide group is formed by reacting the amine with a carboxylic acid derivative, such as an acid chloride or an ester.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.

    Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.

    Biochemistry: It serves as a tool to study enzyme interactions and protein-ligand binding.

    Industrial Chemistry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The aminoethyl group allows it to mimic natural neurotransmitters, potentially modulating receptor activity and influencing signal transduction pathways. The difluorophenyl group enhances its binding affinity and specificity, making it a valuable compound for studying receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminoethyl)piperidine-1-carboxamide hydrochloride: Lacks the difluorophenyl group, resulting in different binding properties and biological activity.

    N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride: Lacks the aminoethyl group, affecting its ability to interact with certain receptors.

Uniqueness

The presence of both the aminoethyl and difluorophenyl groups in 4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride provides a unique combination of properties that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable tool in both basic and applied research, offering insights that similar compounds may not provide.

Properties

IUPAC Name

4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3O.ClH/c15-11-1-2-13(12(16)9-11)18-14(20)19-7-4-10(3-6-17)5-8-19;/h1-2,9-10H,3-8,17H2,(H,18,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHUZBMQABXCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCN)C(=O)NC2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.